BB-22 6-hydroxyisoquinoline isomer is a synthetic compound classified as a new psychoactive substance. It is structurally related to potent synthetic cannabinoids, particularly those in the aminoalkylindole family, such as JWH-018 and PB-22. The molecular formula of BB-22 6-hydroxyisoquinoline isomer is C_19H_20N_2O, with a molecular weight of approximately 296.38 g/mol. This compound has garnered interest primarily for its potential applications in pharmacological research and forensic toxicology.
The synthesis of BB-22 6-hydroxyisoquinoline isomer typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively documented, the general approach may include:
These methods are analogous to those used for other synthetic cannabinoids, indicating a reliance on established organic chemistry techniques for their production.
The molecular structure of BB-22 6-hydroxyisoquinoline isomer features a six-membered isoquinoline ring with a hydroxyl group positioned at the sixth carbon. The structural representation can be summarized as follows:
This structure contributes to its unique pharmacological profile, differentiating it from other synthetic cannabinoids.
BB-22 6-hydroxyisoquinoline isomer can participate in various chemical reactions, similar to other isoquinoline derivatives:
These reactions are crucial for modifying the compound to explore its pharmacological properties and potential therapeutic applications.
The mechanism of action of BB-22 6-hydroxyisoquinoline isomer involves interaction with cannabinoid receptors in the central nervous system. This compound mimics the effects of naturally occurring cannabinoids by binding predominantly to:
Research indicates that compounds like BB-22 may alter neurotransmitter levels, leading to effects similar to those observed with natural cannabinoids.
BB-22 6-hydroxyisoquinoline isomer exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and potential applications in research.
BB-22 6-hydroxyisoquinoline isomer finds applications primarily in scientific research contexts:
The study of this compound contributes to understanding synthetic cannabinoids' implications on health and safety, alongside exploring new therapeutic avenues targeting cannabinoid receptors.
BB-22 6-hydroxyisoquinoline isomer is a structural analog of the synthetic cannabinoid BB-22 (QUCHIC), distinguished by the positional attachment of the isoquinoline moiety at the sixth carbon rather than the typical position found in the parent compound. This isomer belongs to the indole-3-carboxylate class of synthetic cannabinoids, characterized by an ester linkage between the indole core and a heterocyclic system. The molecular formula is C₂₅H₂₄N₂O₂ with a molecular weight of 384.5 g/mol, identical to other BB-22 isomers but with distinct structural arrangement [1] [4]. The compound features a cyclohexylmethyl group attached to the nitrogen atom of the indole ring and an ester bond connecting the indole-3-carboxylate to the 6-hydroxyisoquinoline system [4].
The structural configuration of this isomer presents significant challenges for analytical differentiation from other positional isomers. While BB-22 itself possesses an 8-hydroxyquinoline group, the 6-hydroxyisoquinoline isomer features a fused bicyclic system with nitrogen at position 2 and the hydroxyl group at position 6. This subtle positional variation significantly alters the compound's physicochemical properties while maintaining identical elemental composition to other isomers [4] [5]. The compound's CAS registry number is 1797131-58-8, providing a unique identifier that distinguishes it from other structural variants such as the BB-22 4-hydroxyquinoline isomer (CAS: 2365470-95-5) or BB-22 4-hydroxyisoquinoline isomer (CAS: 2365471-21-0) [4].
Table 1: Key Structural Characteristics of BB-22 and Related Isomers
Compound Name | CAS Number | Molecular Formula | Heterocyclic Attachment Position | Heterocyclic System Type |
---|---|---|---|---|
BB-22 (Standard) | 1364933-54-9 | C₂₅H₂₄N₂O₂ | 8 | Quinoline |
BB-22 6-Hydroxyisoquinoline Isomer | 1797131-58-8 | C₂₅H₂₄N₂O₂ | 6 | Isoquinoline |
BB-22 4-Hydroxyquinoline Isomer | 2365470-95-5 | C₂₅H₂₄N₂O₂ | 4 | Quinoline |
BB-22 4-Hydroxyisoquinoline Isomer | 2365471-21-0 | C₂₅H₂₄N₂O₂ | 4 | Isoquinoline |
The emergence of BB-22 6-hydroxyisoquinoline isomer represents a strategic evolution in designer drug development, arising during the post-scheduling era of first-generation synthetic cannabinoids. As regulatory authorities began controlling specific positional isomers like PB-22 and 5F-PB-22, clandestine chemists explored structural isomerization as a legal loophole strategy [2]. This isomer first appeared in forensic casework around 2015-2016, coinciding with intensified regulatory pressure on established synthetic cannabinoids in major markets including Japan and the European Union [2].
Scientific interest in this compound developed primarily through forensic identification challenges rather than pharmacological investigation. Unlike classical cannabinoids developed through targeted drug design programs, the 6-hydroxyisoquinoline isomer emerged as an avoidance derivative without prior safety or activity profiling [2] [4]. Research publications on this specific isomer remain scarce, with most analytical data appearing in the context of broader isomer differentiation studies. The earliest documented identification in seized materials occurred in Japanese herbal products in 2015, where it was detected alongside other isomeric substances marketed as "legal" alternatives to controlled synthetic cannabinoids [2].
The compound's appearance highlighted critical analytical limitations in routine drug screening protocols. Initial detection challenges arose because mass spectral libraries contained only data for standard BB-22, creating identification gaps for positional isomers. This analytical deficiency stimulated research into advanced differentiation techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of distinguishing between structurally similar isomers [2].
The control status of BB-22 6-hydroxyisoquinoline isomer exemplifies the complex legal landscape surrounding positional isomers of synthetic cannabinoids. Japan's comprehensive regulatory system implemented in 2013 initially controlled specific quinolinyl ester indoles like 5F-PB-22, but did not automatically extend to their structural isomers or regioisomeric analogs [2]. This legislative gap allowed the 6-hydroxyisoquinoline isomer to temporarily evade control despite sharing core structural elements with scheduled substances, creating a significant challenge for drug enforcement agencies [2].
The analytical differentiation burden presents a fundamental challenge for isomer control. Regulatory frameworks require unambiguous identification of controlled substances, but positional isomers like BB-22 6-hydroxyisoquinoline exhibit nearly identical mass spectra to their controlled counterparts using standard electron ionization mass spectrometry [2]. Gas chromatography methods cannot adequately separate BB-22 from its 5-hydroxyquinoline isomer, let alone the more structurally distinct 6-hydroxyisoquinoline variant [2]. This analytical ambiguity creates evidentiary challenges in legal proceedings where precise structural identification is paramount.
Legislative approaches to isomer control have evolved in response to these challenges. Japan implemented a generic scheduling system that expanded control to cover structural analogs based on core scaffolds rather than specific positional isomers [2]. However, such broad scheduling approaches raise complex chemical definitional issues and may inadvertently encompass theoretically possible but non-existent compounds. The European Union's solution involves specifically listing individual isomers as they appear on the market, creating a reactive rather than proactive control system. The United States employs an analog provision under the Controlled Substances Act, but its application to positional isomers remains legally complex [2] [4].
Table 2: Analytical Challenges in Isomer Differentiation
Analytical Technique | Differentiation Capability for Isomers | Primary Limitations |
---|---|---|
Gas Chromatography-EI-MS | Limited differentiation; similar retention times and fragmentation patterns | Cannot separate 5F-PB-22 from 5-hydroxyquinoline isomer; identical EI mass spectra |
Liquid Chromatography-PDA | Moderate differentiation; variable UV spectra | Co-elution issues with complex mixtures; similar chromophores |
LC-ESI-MS/MS | High differentiation; diagnostic fragment ion intensity differences | Requires reference standards; instrument-specific optimization |
High Resolution Mass Spectrometry | Molecular formula confirmation; no structural differentiation | Cannot distinguish between positional isomers with identical formulas |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3